molecular formula C6H5NO4S B8335354 2-Carboxy-3-methyl-5-nitrothiophene

2-Carboxy-3-methyl-5-nitrothiophene

Cat. No.: B8335354
M. Wt: 187.18 g/mol
InChI Key: RCDYKNFEJSIPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-3-methyl-5-nitrothiophene is a useful research compound. Its molecular formula is C6H5NO4S and its molecular weight is 187.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5NO4S

Molecular Weight

187.18 g/mol

IUPAC Name

3-methyl-5-nitrothiophene-2-carboxylic acid

InChI

InChI=1S/C6H5NO4S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

RCDYKNFEJSIPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-carboxy-3-methylthiophene (10 g, 70.3 mmol) in 80 mL of trifluoroacetic acid at 0° C. was added HNO3 (1.2 mL, 1.0 eq.) dropwise. The reaction mixture was warmed to ambient temperature and after 4 hours another 1.0 eq. of HNO3 was added. The reaction mixture was made basic with aqueous sodium bicarbonate and washed with ethyl acetate. The aqueous layer was acidified with concentrated HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford 5.75 g (53%) of 2-carboxy-3-methyl-5-nitrothiophene and 2-carboxy-3-methyl-4-nitrothiophene, as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
1.2 mL
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reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

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